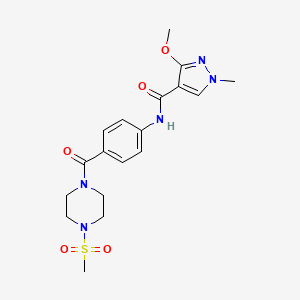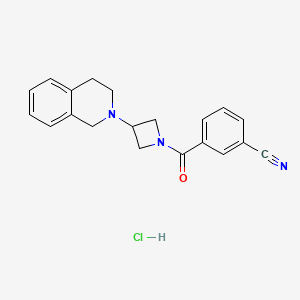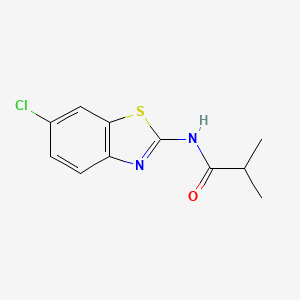
N-(2-chloroethyl)-N-methylsulfamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloroethyl)-N-methylsulfamoyl chloride is a compound that can be associated with various chemical reactions and has potential applications in medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related compounds, such as 2-chloroethyl (methylsulfonyl)methanesulfonate, involves the preparation via sulfene intermediates . This suggests that a similar approach could be employed for synthesizing this compound, potentially through the use of sulfenyl chloride intermediates as described in the synthesis of sulfenyl chlorides bearing bulky groups . The synthesis of N-(2-cyanophenyl)chloromethanimidoyl chloride through the reaction with sulfuryl chloride indicates the use of chlorinating agents could be a key step in the synthesis of chlorinated compounds .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from the structural characterization of related compounds. For instance, the direct structural characterization of (carbamoyl)sulfenyl chlorides and ((carbamoyl)dithio)carbonyl chlorides provides insights into the stability and electronic configuration of such compounds . The bulky group on the sulfur atom in the sulfenyl chloride reported in another study could influence the reactivity and stability of the molecule .
Chemical Reactions Analysis
The chemical reactions involving related compounds provide a basis for understanding the reactivity of this compound. The antineoplastic activity of 2-chloroethyl (methylsulfonyl)methanesulfonate against P388 leukemia in vivo indicates that chloroethyl sulfonates can have significant biological activity . The photocatalytic oxidation of 2-chloroethyl ethyl sulfide over TiO2 resulting in a wide array of intermediates and final products demonstrates the susceptibility of chloroethyl sulfides to oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be deduced from the behavior of similar compounds. The solvent influences on the solvolysis of 2-chloroethyl methyl sulfide suggest that the solvation environment can significantly affect the reactivity of chloroethyl sulfides . The protecting groups for the pyrrole nitrogen atom, such as the 2-chloroethyl moiety, show that chloroethyl groups can be used to modify the reactivity of nitrogen-containing heterocycles .
Applications De Recherche Scientifique
Photocatalytic Applications
Photocatalytic Oxidation of Gaseous Compounds : N-(2-chloroethyl)-N-methylsulfamoyl chloride has been studied for its behavior under photocatalytic oxidation processes. In particular, the oxidation of gaseous 2-chloroethyl ethyl sulfide over TiO2 under UV light reveals its degradation into various primary intermediates like ethylene, chloroethylene, and ethanol, among others. The study also delves into the effect of temperature on the rate of formation of these intermediates, providing insights into the photocatalytic oxidation mechanism of such compounds (Martyanov & Klabunde, 2003).
Chemical Synthesis and Reactivity
Synthesis of this compound Derivatives : Research has been conducted on the synthesis of various derivatives of this compound, examining their antineoplastic activity. The synthesis pathways and the preliminary evaluation of the antitumor properties of these derivatives provide valuable insights into the potential therapeutic applications of these compounds (Madelmont et al., 1985).
Protective Group Chemistry
Utilization as Protective Groups : The compound and its related moieties have been utilized as protective groups in synthetic chemistry. For instance, the 2-chloroethyl group has been used as a versatile protecting group for the pyrrole nitrogen atom, showcasing its utility in complex organic syntheses (González et al., 1983).
Sulfamoylation and Reactions with Nucleophiles
Sulfamoylation Reactions : The compound has been applied in the sulfamoylation of hydroxyl groups, demonstrating the acceleration of this reaction in specific solvents. This highlights its role in facilitating chemical transformations in organic synthesis (Okada, Iwashita, & Koizumi, 2000).Reactivity with Nucleophiles : Studies have also explored the reactivity of N-carbonylsulfamoyl chloride derivatives, like this compound, with various compounds, elucidating the reaction mechanisms and the formation of different product groups. This research adds to the understanding of its chemical behavior, especially in reactions involving electrophilic substitution (Graf, 1968).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds such as n-(2-chloroethyl)-n-nitrosoureas are known to target dna, causing dna damage and leading to cell death .
Mode of Action
N-(2-chloroethyl)-N-methylsulfamoyl chloride likely interacts with its targets through a nucleophilic substitution reaction . The compound may generate isocyanates along with other reactive intermediates, which can further break down to produce DNA adducts and various other metabolites .
Biochemical Pathways
It’s plausible that the compound’s interaction with dna could disrupt essential cellular processes, such as dna replication and transcription, leading to cell death .
Result of Action
The molecular and cellular effects of this compound’s action likely involve DNA damage, disruption of essential cellular processes, and ultimately, cell death .
Propriétés
IUPAC Name |
N-(2-chloroethyl)-N-methylsulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl2NO2S/c1-6(3-2-4)9(5,7)8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMDKFLVWRQKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)
![4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine](/img/structure/B2506392.png)


![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2506397.png)



